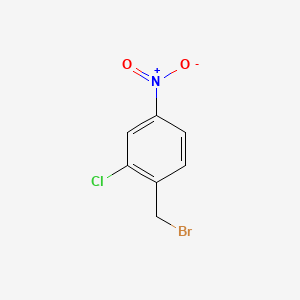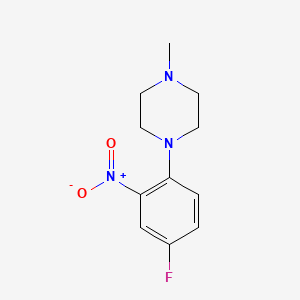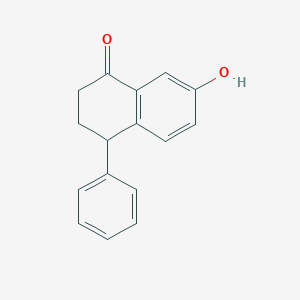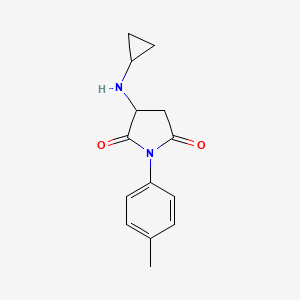
1-(Bromomethyl)-2-chloro-4-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 1-bromo-2,4-dinitrobenzene, involves the nitration of bromobenzene in water, achieving high yields and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods suggest that the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene could potentially be achieved through analogous halogenation and nitration reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, as seen in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The crystal structures of these solvates vary with the solvent, indicating that the molecular structure of 1-(Bromomethyl)-2-chloro-4-nitrobenzene could also exhibit different conformations depending on its environment.
Chemical Reactions Analysis
Electrochemical reductions of related compounds, such as 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene, have been studied, showing the formation of products like 1-nitro-2-vinylbenzene and 1H-indole . The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to form arylzinc compounds . These studies suggest that 1-(Bromomethyl)-2-chloro-4-nitrobenzene could undergo similar electrochemical reactions to form various products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR and NMR spectrometry . The reactivity of these compounds with other chemicals, such as their ability to form stable ion associates with anionic surfactants, has also been evaluated . These findings provide a basis for predicting the properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene, which may include high reactivity due to the presence of both a bromomethyl group and a nitro group.
Aplicaciones Científicas De Investigación
1. Structural Analysis and X-ray Diffraction
Research by Mroz et al. (2020) focused on the anisotropic displacement parameters of isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene variants like 1-(bromomethyl)-2-chloro-4-nitrobenzene. They used first principles and X-ray diffraction experiments to understand these compounds' behaviors, highlighting the challenges in experimental analysis compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).
2. Chemical Reactions and Synthesis
The interaction of similar compounds with sodium glycolate and sodium glycerolate was explored by Blanksma and Fohr (2010). They studied the replacement of the chlorine atom in 1-chloro-2-cyano-4-nitrobenzene and similar compounds, leading to the formation of various groups, such as OCH2.CH2OH, through treatment with these sodium compounds (Blanksma & Fohr, 2010).
3. Electrosynthesis and Electrochemical Reactions
Du and Peters (2010) conducted studies on the electrochemical reductions of compounds like 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene. Their research offers insights into electrosynthetic routes to various benzene derivatives, demonstrating the relevance of these compounds in electrochemical applications (Du & Peters, 2010).
4. Analytical Techniques and Impurity Detection
Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(bromomethyl)-4-nitrobenzene, in pharmaceuticals like rizatriptan benzoate. This research is crucial for ensuring drug safety and purity, utilizing advanced techniques like GC-MS and LC-MS (Raman, Prasad, Reddy, & Ramakrishna, 2017).
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-nitrobenzene is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been observed that 1-(Bromomethyl)-2-chloro-4-nitrobenzene inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Safety and Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-2-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLOVZIAFQVXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195325 | |
| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-chloro-4-nitrobenzene | |
CAS RN |
42533-63-1 | |
| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42533-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042533631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-chloro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)








